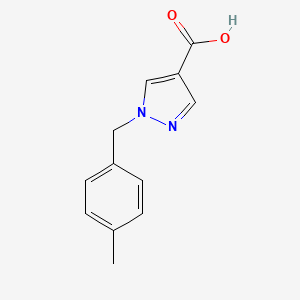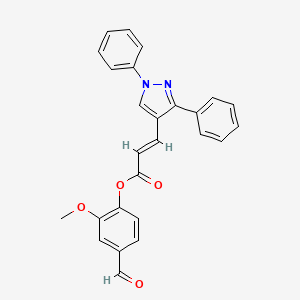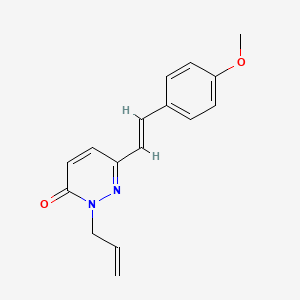![molecular formula C15H24N6OS B2480788 N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 946363-83-3](/img/structure/B2480788.png)
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is an interesting and versatile compound that has piqued the interest of researchers due to its unique structure and diverse range of applications. With a core structure based on the pyrazolo[3,4-d]pyrimidine scaffold, this compound features various substituents that contribute to its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide typically involves multi-step procedures. A common route includes the initial formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions, followed by selective functionalization to introduce the methylthio and propylamino groups. Subsequent coupling reactions with ethylisobutyramide complete the synthesis, with reaction conditions often involving specific catalysts, solvents, and temperature control. Industrial Production Methods : On an industrial scale, the production methods might be optimized for yield and efficiency. This could involve flow chemistry techniques, high-throughput screening of catalysts, and scalable purification processes to ensure the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions at the methylthio group, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the pyrazolo[3,4-d]pyrimidine ring or other functional groups, yielding reduced analogs.
Substitution: : N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is susceptible to nucleophilic and electrophilic substitution reactions, particularly at positions amenable to such transformations. Common Reagents and Conditions Used : Common reagents include oxidizing agents like m-chloroperoxybenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles/electrophiles for substitution. Conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate these reactions. Major Products Formed : The products formed from these reactions depend on the specific transformation. For instance, oxidation yields sulfoxide or sulfone derivatives, while reduction may lead to simpler analogs.
Wissenschaftliche Forschungsanwendungen
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide has a broad range of applications across various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.
Biology: : Investigated for its biological activity, possibly acting as enzyme inhibitors or receptor modulators.
Medicine: : Explored for therapeutic potential, particularly in areas such as anti-cancer, anti-inflammatory, or antimicrobial research.
Industry: : May find applications in material science for the development of novel compounds with specific properties.
Wirkmechanismus
The mechanism by which N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide exerts its effects is often dependent on its interactions at the molecular level. It might act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. Pathways involved could include inhibition of enzymatic activity, modulation of receptor signaling, or interference with genetic processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: : Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide stands out due to its unique substituents which confer specific chemical and biological properties. For example, the presence of a methylthio group might enhance binding affinity to certain targets or influence its solubility. Similar Compounds : Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as N-(2-(6-chloro-4-(ethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide and N-(2-(6-ethoxy-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide, which may have overlapping yet distinct applications and properties.
That covers a detailed overview of this compound. Quite the mouthful, but equally fascinating! Hope you found it insightful.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-5-6-16-12-11-9-18-21(8-7-17-14(22)10(2)3)13(11)20-15(19-12)23-4/h9-10H,5-8H2,1-4H3,(H,17,22)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUBYDLMTACSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)
![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)


![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2480720.png)
![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2480723.png)

![methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)
![1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2480728.png)
